molecular formula C19H20N2O2S B4505035 [2-(pyridin-2-yloxy)ethyl]({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine

[2-(pyridin-2-yloxy)ethyl]({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine

Cat. No.: B4505035
M. Wt: 340.4 g/mol
InChI Key: HKRLYXJIBXEMRG-UHFFFAOYSA-N
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Description

2-(pyridin-2-yloxy)ethylphenyl]methyl})amine is a complex organic compound that features both pyridine and thiophene moieties

Scientific Research Applications

2-(pyridin-2-yloxy)ethylphenyl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yloxy)ethylphenyl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(pyridin-2-yloxy)ethanol and 4-(thiophen-2-ylmethoxy)benzyl chloride. These intermediates are then reacted under specific conditions to form the final product.

  • Step 1: Synthesis of 2-(pyridin-2-yloxy)ethanol

      Reagents: Pyridine-2-ol, ethylene oxide

      Conditions: The reaction is carried out in the presence of a base such as potassium carbonate at elevated temperatures.

  • Step 2: Synthesis of 4-(thiophen-2-ylmethoxy)benzyl chloride

      Reagents: Thiophene-2-methanol, 4-chlorobenzyl chloride

      Conditions: The reaction is typically performed in an organic solvent like dichloromethane with a catalyst such as triethylamine.

  • Step 3: Coupling Reaction

      Reagents: 2-(pyridin-2-yloxy)ethanol, 4-(thiophen-2-ylmethoxy)benzyl chloride

      Conditions: The final coupling reaction is carried out in the presence of a base such as sodium hydride in an inert atmosphere to yield 2-(pyridin-2-yloxy)ethylphenyl]methyl})amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-yloxy)ethylphenyl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(pyridin-2-yloxy)ethylphenyl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Properties

IUPAC Name

2-pyridin-2-yloxy-N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-2-10-21-19(5-1)22-12-11-20-14-16-6-8-17(9-7-16)23-15-18-4-3-13-24-18/h1-10,13,20H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRLYXJIBXEMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCCNCC2=CC=C(C=C2)OCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(pyridin-2-yloxy)ethyl]({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine
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[2-(pyridin-2-yloxy)ethyl]({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine
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[2-(pyridin-2-yloxy)ethyl]({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine
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[2-(pyridin-2-yloxy)ethyl]({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine
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[2-(pyridin-2-yloxy)ethyl]({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine
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[2-(pyridin-2-yloxy)ethyl]({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine

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